N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a pyrrole ring, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the pyrrole ring, and the attachment of the cyclohexenyl ethylamine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features suggest potential biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: Its unique properties might make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrrole rings are known to interact with biological macromolecules, potentially modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of structural features, including the benzothiazole core, pyrrole ring, and cyclohexenyl ethylamine moiety. These features contribute to its potential biological activity and versatility in chemical synthesis.
Properties
Molecular Formula |
C22H24N4O2S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C22H24N4O2S/c27-20(23-11-10-16-6-2-1-3-7-16)15-24-21(28)17-8-9-18-19(14-17)29-22(25-18)26-12-4-5-13-26/h4-6,8-9,12-14H,1-3,7,10-11,15H2,(H,23,27)(H,24,28) |
InChI Key |
NDUVTXXEYXXRBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
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